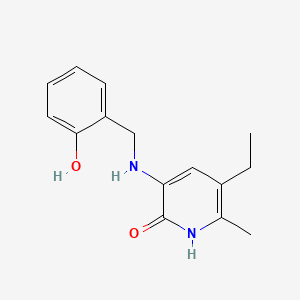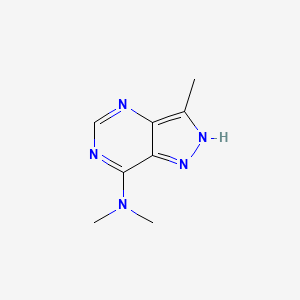
Dimethyl 2-amino-3-oxoadipate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-amino-3-oxoadipate hydrochloride typically involves the esterification of 2-amino-3-oxoadipic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete esterification. The resulting dimethyl ester is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-amino-3-oxoadipate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidation typically yields oxo derivatives.
Reduction: Reduction yields hydroxyl derivatives.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 2-amino-3-oxoadipate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways involving lysine and tryptophan.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of dimethyl 2-amino-3-oxoadipate hydrochloride involves its interaction with specific enzymes and receptors in metabolic pathways. It acts as an intermediate in the catabolism of lysine and tryptophan, influencing the production of various metabolites . The compound’s effects are mediated through its interaction with enzymes such as aminotransferases and dehydrogenases.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 3-oxoadipate: A related compound with similar chemical properties but lacking the amino group.
2-Amino-3-oxoadipate: The parent compound from which dimethyl 2-amino-3-oxoadipate hydrochloride is derived.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its role as an intermediate in important metabolic pathways also distinguishes it from other similar compounds.
Propiedades
Número CAS |
6317-41-5 |
|---|---|
Fórmula molecular |
C8H13NO5 |
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
dimethyl 2-amino-3-oxohexanedioate |
InChI |
InChI=1S/C8H13NO5/c1-13-6(11)4-3-5(10)7(9)8(12)14-2/h7H,3-4,9H2,1-2H3 |
Clave InChI |
VTLRWWOCHQTVLL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC(=O)C(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


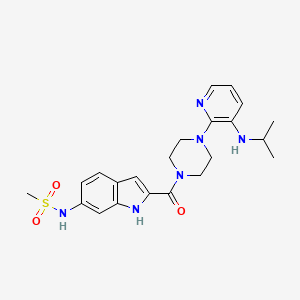
![Benzaldehydhelveticosol [German]](/img/structure/B12796572.png)
![3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol](/img/structure/B12796580.png)
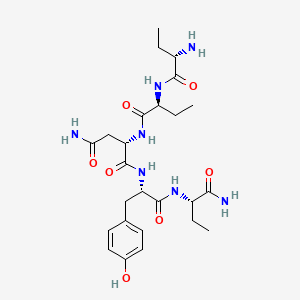
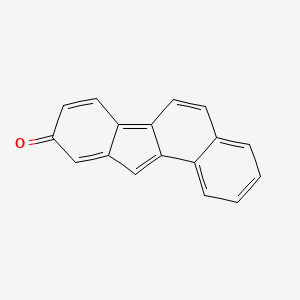
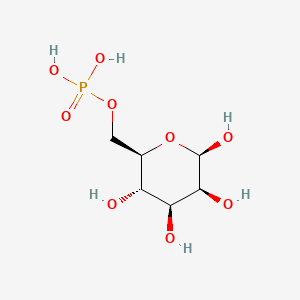
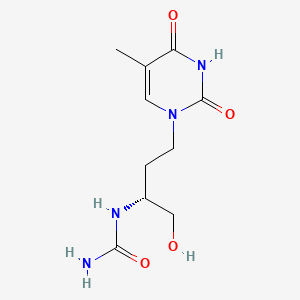
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene](/img/structure/B12796616.png)

![1,1,1-Tribromo-2-[(2,2,2-tribromoethoxy)methoxy]ethane](/img/structure/B12796620.png)

